molecular formula C8H6BrIO3 B12847020 Methyl 2-bromo-5-hydroxy-4-iodobenzoate

Methyl 2-bromo-5-hydroxy-4-iodobenzoate

Cat. No.: B12847020
M. Wt: 356.94 g/mol
InChI Key: XPKQEIXOTNZOQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-bromo-5-hydroxy-4-iodobenzoate is a halogenated methyl benzoate derivative characterized by substituents at the 2-, 4-, and 5-positions of the aromatic ring: a bromine atom (2-position), an iodine atom (4-position), and a hydroxyl group (5-position). The ester functional group (methyl ester) at the 1-position enhances its stability and influences its solubility in organic solvents. This compound’s unique substitution pattern creates distinct electronic and steric effects, which differentiate it from simpler methyl benzoates and other halogenated analogs.

Properties

Molecular Formula

C8H6BrIO3

Molecular Weight

356.94 g/mol

IUPAC Name

methyl 2-bromo-5-hydroxy-4-iodobenzoate

InChI

InChI=1S/C8H6BrIO3/c1-13-8(12)4-2-7(11)6(10)3-5(4)9/h2-3,11H,1H3

InChI Key

XPKQEIXOTNZOQQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1Br)I)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-bromo-5-hydroxy-4-iodobenzoate typically involves the esterification of 2-bromo-5-hydroxy-4-iodobenzoic acid. The reaction is carried out using methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is refluxed to ensure complete esterification, and the product is then purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using large-scale chromatography or crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-5-hydroxy-4-iodobenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of a ketone or aldehyde.

    Reduction Reactions: The compound can undergo reduction reactions to remove the halogen atoms, resulting in the formation of a simpler benzoate derivative.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in an acidic medium.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in an appropriate solvent.

Major Products Formed

    Substitution: Formation of derivatives with different functional groups replacing the halogens.

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of simpler benzoate derivatives without halogens.

Scientific Research Applications

Methyl 2-bromo-5-hydroxy-4-iodobenzoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-bromo-5-hydroxy-4-iodobenzoate involves its interaction with specific molecular targets and pathways. The compound’s halogen atoms and hydroxyl group play a crucial role in its reactivity and interaction with biological molecules. The exact molecular targets and pathways depend on the specific application and the nature of the interaction.

Comparison with Similar Compounds

Substitution Patterns and Functional Groups

Table 1: Substituent Comparison of Selected Methyl Esters

Compound Name Substituents (Positions) Halogens Present Hydroxy Group Molecular Weight (g/mol)*
This compound Br (2), I (4), OH (5) Br, I Yes (5) ~386.96
Methyl shikimate Cyclohexene backbone, ester None No ~172.15
Sandaracopimaric acid methyl ester Tricyclic diterpene structure None No ~332.50
Dehydroabietic acid methyl ester Phenanthrene derivative None No ~316.44
Methyl palmitate C16 alkyl chain None No ~270.45



*Calculated based on molecular formulas.

  • Halogen Effects: The presence of bromine and iodine in the target compound introduces significant steric bulk and polarizability, which are absent in non-halogenated analogs like methyl shikimate or diterpene esters (e.g., sandaracopimaric acid methyl ester) . These halogens increase molecular weight and may reduce solubility in non-polar solvents compared to methyl palmitate .
  • Hydroxy Group : The 5-hydroxy group enables hydrogen bonding, a feature absent in most methyl esters listed in Table 1. This could enhance solubility in polar solvents and influence reactivity in substitution or oxidation reactions.

Spectroscopic and Analytical Considerations

  • NMR and FTIR : While the evidence lacks data for the target compound, methyl shikimate’s ¹H and ¹³C NMR spectra provide a baseline for methyl ester characterization. The target compound’s aromatic protons and carbons would exhibit distinct shifts due to electron-withdrawing halogens (Br, I) and the hydroxy group. For example, the deshielding effect of iodine at the 4-position would likely produce a downfield shift in adjacent carbon signals.
  • Chromatography: Halogenated compounds often exhibit longer retention times in gas chromatography (GC) compared to non-halogenated analogs due to increased molecular weight and polarity . This contrasts with methyl esters of fatty acids (e.g., methyl palmitate), which elute earlier .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.